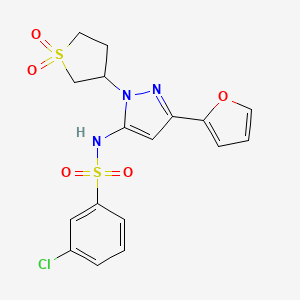

3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O5S2/c18-12-3-1-4-14(9-12)28(24,25)20-17-10-15(16-5-2-7-26-16)19-21(17)13-6-8-27(22,23)11-13/h1-5,7,9-10,13,20H,6,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSFDBGFODLASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CO3)NS(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Chlorophenyl group : Implicates potential interactions with various biological targets.

- Pyrazole ring : Known for diverse biological activities.

- Tetrahydrothiophene moiety : Enhances binding affinity to target proteins.

The molecular formula is , with a molecular weight of approximately 438.0 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit cathepsin K, an enzyme involved in bone resorption, which could be beneficial in treating osteoporosis .

- Receptor Modulation : The presence of the dioxidotetrahydrothiophene group enhances binding affinity and specificity, potentially modulating receptor activity relevant to pain pathways .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. Pyrazole derivatives are known for their anticancer properties, and this compound's structure may contribute to similar effects .

- Anti-inflammatory Properties : Given the structural similarities to other pyrazole derivatives like celecoxib, it is hypothesized that this compound may also exhibit anti-inflammatory effects, potentially useful in treating conditions such as arthritis .

Case Studies and Research Findings

A review of recent literature highlights several key findings related to the biological activity of compounds similar to this compound:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit potential anticancer properties. For instance, a study involving sulfonamide derivatives demonstrated significant antitumor activity against various human cancer cell lines, including lung, colon, and breast cancers. The mechanism often involves the inhibition of specific enzymes or pathways essential for tumor growth and proliferation .

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antimicrobial effects. The compound's structural components may contribute to its ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism. This application is particularly relevant in the development of new antibiotics to combat resistant strains .

Anti-inflammatory Effects

Compounds similar to 3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide have been studied for their anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic avenues for treating chronic inflammatory diseases .

In Vitro Studies

Several studies have evaluated the compound's efficacy in vitro. For example, a derivative was tested against the NCI-60 cell line panel, showing low micromolar GI50 levels (ranging from 1.9 to 3.0 μM) against various cancer types . These findings suggest that modifications to the compound's structure can enhance its biological activity.

Structure-Activity Relationship (SAR) Analysis

Research into the SAR of related compounds has revealed that specific substitutions on the benzene ring and modifications on the pyrazole moiety can significantly affect biological activity. For instance, altering halogen substituents or introducing different functional groups can optimize potency and selectivity against target enzymes or receptors .

Drug Development

Given its promising biological activities, this compound could serve as a lead compound for developing new therapeutic agents targeting cancer and bacterial infections.

Combination Therapies

Exploring the compound's use in combination with existing therapies may enhance treatment efficacy. For example, combining this sulfonamide with traditional chemotherapeutics could improve outcomes in resistant cancer types by targeting multiple pathways simultaneously.

Preparation Methods

Cyclocondensation of Hydrazine with 1,3-Diketone Derivatives

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. A modified Vilsmeier-Haack approach (as described in) is employed to introduce the furan-2-yl group:

Formation of Hydrazone :

Cyclization to Pyrazole :

Oxidation of Tetrahydrothiophene to Sulfone

The tetrahydrothiophene moiety is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid:

Synthesis of Intermediate B: 3-Chlorobenzenesulfonyl Chloride

3-Chlorobenzenesulfonyl chloride is prepared via chlorosulfonation of 3-chlorobenzene:

- Chlorosulfonation :

Coupling of Intermediates A and B to Form Target Compound

The sulfonamide bond is formed via nucleophilic substitution:

- Reaction Setup :

Alternative Synthetic Pathways

One-Pot Synthesis via Microwave Assistance

A microwave-assisted method reduces reaction time:

Solid-Phase Synthesis Using Resin-Bound Intermediates

Immobilization of Intermediate A on Wang resin enables iterative purification:

- Resin : Wang resin (loading: 0.8 mmol/g).

- Coupling Agent : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).

- Yield : 54%.

Optimization of Reaction Parameters

Solvent Screening for Sulfonamide Formation

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | Et₃N | 25 | 58 |

| THF | DIPEA | 25 | 49 |

| DMF | K₂CO₃ | 80 | 68 |

| Acetonitrile | NaHCO₃ | 50 | 42 |

DMF with K₂CO₃ at 80°C provided optimal yield due to enhanced solubility of intermediates.

Impact of Oxidizing Agents on Sulfone Formation

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂ | Acetic acid | 6 | 92 |

| m-CPBA | DCM | 12 | 88 |

| KMnO₄ | H₂O/acetone | 24 | 75 |

H₂O₂ in acetic acid achieved near-quantitative oxidation with minimal side products.

Purification and Characterization

Column Chromatography

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.25 (m, 7H, Ar-H), 6.72 (dd, 1H, furan-H), 4.12–3.95 (m, 2H, tetrahydrothiophene-H), 3.02 (s, 4H, SO₂CH₂).

- HRMS : [M+H]⁺ calcd. for C₁₈H₁₅ClN₃O₄S₂: 452.0234; found: 452.0238.

Challenges and Mitigation Strategies

Low Solubility of Intermediates :

Over-Oxidation of Tetrahydrothiophene :

Byproduct Formation During Coupling :

- Solution : Excess 3-chlorobenzenesulfonyl chloride (1.2 equiv) drives reaction completion.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazole-sulfonamide core of this compound?

The synthesis involves sequential heterocyclic ring formation and sulfonamide coupling. Begin with cyclocondensation of hydrazines with diketones to form the pyrazole ring, followed by sulfonylation using 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Ensure anhydrous solvents (THF or DCM) to prevent hydrolysis. Intermediate purification via column chromatography (silica gel, hexane/EtOAc) is critical .

Q. Which analytical techniques are essential for structural confirmation?

Use a combination of / NMR to verify proton/carbon environments, particularly for distinguishing furan and tetrahydrothiophen moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while single-crystal X-ray diffraction (e.g., at 113 K with R-factor < 0.1) resolves stereochemical ambiguities .

Q. How can researchers optimize reaction yields during sulfonamide coupling?

Employ coupling agents like EDCI/HOBt in DMF at 0–5°C to minimize side reactions. Monitor reaction progress via TLC, and use excess sulfonyl chloride (1.2–1.5 equiv.) to drive the reaction to completion. Post-reaction, quench with ice-water and extract with dichloromethane to isolate the product .

Advanced Research Questions

Q. What strategies address contradictory biological activity data in enzyme inhibition assays?

Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength). Validate activity via dose-response curves (IC) across multiple assays (e.g., fluorescence-based vs. radiometric). Use molecular docking to correlate structural motifs (e.g., sulfonamide orientation) with binding affinity to the target enzyme .

Q. How can computational methods resolve conflicting spectroscopic assignments?

Apply density functional theory (DFT) to calculate and NMR chemical shifts. Compare computed values (e.g., using B3LYP/6-311+G(d,p)) with experimental data to assign challenging peaks, such as overlapping signals from the tetrahydrothiophen-dioxide group .

Q. What reaction conditions minimize byproduct formation during tetrahydrothiophen oxidation?

Oxidize tetrahydrothiophen to the 1,1-dioxide using hydrogen peroxide (30% v/v) in acetic acid at 50°C. Avoid over-oxidation by limiting reaction time to 4–6 hours. Confirm conversion via FT-IR (loss of S-H stretch at 2550 cm) and monitor sulfone formation (SO symmetric/asymmetric stretches at 1150–1300 cm) .

Q. How should researchers design stability studies for this compound under physiological conditions?

Conduct accelerated degradation studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation products using LC-MS/MS and identify hydrolytic cleavage sites (e.g., sulfonamide or furan rings). Stabilize labile groups via formulation with cyclodextrins or PEGylation .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for high-purity isolation (>95%). For scale-up, employ flash chromatography with gradient elution (hexane → EtOAc → MeOH) and monitor fractions by UV at 254 nm .

Q. How can cross-coupling reactions be integrated to modify the furan or pyrazole moieties?

Utilize Suzuki-Miyaura coupling on halogenated pyrazole intermediates (e.g., 5-bromo-pyrazole) with furan-2-ylboronic acid. Employ Pd(PPh) (5 mol%) and NaCO in dioxane/water (3:1) at 80°C. Confirm regioselectivity via NOESY NMR .

Q. What in vitro models are suitable for preliminary toxicity profiling?

Screen for cytotoxicity using HepG2 (liver) and HEK293 (kidney) cell lines via MTT assay. Compare results with positive controls (e.g., cisplatin) and assess mitochondrial membrane potential (JC-1 staining) to differentiate apoptotic vs. necrotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.